N-(n-Octyl) Glucosamine
CAS No.: 93125-46-3
Cat. No.: VC0107512
Molecular Formula: C₁₄H₂₉NO₅
Molecular Weight: 291.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93125-46-3 |
|---|---|
| Molecular Formula | C₁₄H₂₉NO₅ |
| Molecular Weight | 291.38 |
Introduction
Chemical Properties and Structure
N-(n-Octyl) Glucosamine is characterized by its specific chemical structure and properties. Below is a comprehensive overview of its chemical characteristics:
| Parameter | Value |
|---|---|
| Chemical Name | N-(n-Octyl) Glucosamine |
| CAS Number | 188033-95-6 |
| Molecular Formula | C14H29NO5 |
| Molecular Weight | 291.38 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal |
| Standard InChIKey | UWPXUJJRQWODJN-REWJHTLYSA-N |
| Synonyms | 2-Deoxy-2-(octylamino)-D-glucose, n-Octyl-D-glucosamine |
The compound is structurally composed of a glucosamine backbone with an n-octyl chain attached to the nitrogen atom. This combination gives the molecule both hydrophilic (from the glucosamine moiety) and hydrophobic (from the octyl chain) properties, which contributes to its unique chemical behavior and applications .
Structural Characteristics
The structure of N-(n-Octyl) Glucosamine features a pyranose ring derived from D-glucose, with an amino group at the C-2 position that is substituted with an n-octyl chain. The compound maintains the stereochemistry of the parent D-glucosamine, with specific chirality at positions 2, 3, 4, and 5 of the pyranose ring. This defined stereochemistry is crucial for its function as a chiral resolving agent .
Synthesis Methods
The synthesis of N-(n-Octyl) Glucosamine can be achieved through several methods, with the primary approach involving the reaction between glucose and n-octylamine. According to patent information, a high-purity synthesis method involves the following steps:
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Reaction of glucose and n-octyl amine in a molar ratio of 1.05 to produce a Schiff base
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Addition of a co-catalyst/RaneyNi system to catalytically hydrogenate the Schiff base
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Formation of N-(n-Octyl) Glucosamine through this catalytic hydrogenation
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Purification through cooling crystallization, centrifugal separation, and washing with a mixed solvent containing no methanol
This method yields N-(n-Octyl) Glucosamine with a purity of up to 99.5% and a product yield of up to 76%. The process is reported to have low cost and produces no environmental pollution .
Alternative Synthesis Approaches
While the primary synthesis method involves direct reaction between glucose and n-octylamine followed by reduction, alternative approaches may include:
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Reductive amination of glucose with n-octylamine in the presence of appropriate reducing agents
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Protection-deprotection strategies for selective modification of the amino group in pre-formed glucosamine
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Enzyme-catalyzed synthetic routes for more stereoselective outcomes
These alternative methods may be employed depending on the scale of production, available resources, and specific purity requirements for the target applications .
Applications
As a Chiral Resolving Agent
N-(n-Octyl) Glucosamine is primarily recognized for its role as a chiral resolving agent in the pharmaceutical and agricultural industries. It is used for the separation of enantiomers of chiral compounds, including:
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Non-steroidal anti-inflammatory analgesics such as:
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Naproxen (Naproxen Base)
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Ibuprofen (Ibuprofen BP/EP)
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Agricultural chemicals such as:
The compound's ability to selectively interact with one enantiomer over another makes it valuable in producing pure enantiomeric forms of these compounds, which is crucial for their efficacy and safety. In pharmaceutical applications, this is particularly important as different enantiomers can have dramatically different biological activities and safety profiles .
Physical Properties
N-(n-Octyl) Glucosamine exhibits specific physical properties that are important for its handling, storage, and application. Key physical properties include:
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
For the closely related compound N-n-Octyl-D-glucamine (CAS: 23323-37-7), the melting point is reported as 122-126°C . Given their structural similarity, N-(n-Octyl) Glucosamine likely has comparable thermal properties, though precise values would need to be verified through direct measurement.
The solubility characteristics of N-(n-Octyl) Glucosamine are influenced by its amphiphilic nature, with the hydrophilic glucosamine portion and the hydrophobic octyl chain contributing to its solubility profile in different solvents .
Related Compounds and Comparisons
N-(n-Octyl) Glucosamine and N-n-Octyl-D-glucamine
N-n-Octyl-D-glucamine (CAS: 23323-37-7) is closely related to N-(n-Octyl) Glucosamine but has a slightly different molecular structure:
| Parameter | N-(n-Octyl) Glucosamine | N-n-Octyl-D-glucamine |
|---|---|---|
| CAS Number | 188033-95-6 | 23323-37-7 |
| Molecular Formula | C14H29NO5 | C14H31NO5 |
| Molecular Weight | 291.38 g/mol | 293.40 g/mol |
| Structure | Contains an aldehyde group | Contains an additional hydroxyl group (reduced form) |
| Melting Point | Not specified in sources | 122-126°C |
The difference in structure affects their chemical properties and potential applications, although both compounds are used as chiral resolving agents .
Comparison with N-Acetyl-D-glucosamine
N-Acetyl-D-glucosamine is another derivative of glucosamine but differs significantly from N-(n-Octyl) Glucosamine:
| Parameter | N-(n-Octyl) Glucosamine | N-Acetyl-D-glucosamine |
|---|---|---|
| CAS Number | 188033-95-6 | 7512-17-6 |
| Molecular Formula | C14H29NO5 | C8H15NO6 |
| Molecular Weight | 291.38 g/mol | 221.21 g/mol |
| N-substitution | n-Octyl group | Acetyl group |
| Applications | Chiral resolving agent | Used in treatment of osteoarthritis, IBD; component of biological polymers |
| Melting Point | Not specified in sources | 213°C (decomposition) |
While both compounds are derivatives of glucosamine, their different N-substituents result in distinct properties and applications. N-Acetyl-D-glucosamine is found naturally in biological systems, including bacterial cell walls, chitin, hyaluronic acid, and various glycans, whereas N-(n-Octyl) Glucosamine is primarily a synthetic compound used for chemical applications .
Research Findings and Studies
Synthesis Optimization
Research on the synthesis of N-(n-Octyl) Glucosamine has focused on optimizing the reaction conditions to achieve high purity and yield. The patented method achieving 99.5% purity with 76% yield represents a significant advancement in the efficient production of this compound. This has important implications for its commercial viability and application in industrial processes .
Applications in Chiral Resolution
Studies have demonstrated the effectiveness of N-(n-Octyl) Glucosamine as a resolving agent for various chiral compounds. Its ability to selectively interact with specific enantiomers makes it valuable in the production of pure enantiomeric forms of drugs and agricultural chemicals. This is particularly important in the pharmaceutical industry, where enantiomeric purity can significantly impact drug efficacy and safety .
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